1-Tert-butoxybutane
Overview
Description
1-Tert-butoxybutane is a chemical compound that is part of a broader class of organic compounds known as ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. In the case of 1-tert-butoxybutane, the oxygen atom is connected to a tert-butyl group and a butyl group.
Synthesis Analysis
The synthesis of tert-butoxy compounds can be achieved through various methods. For instance, the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols has been demonstrated to proceed chemoselectively in high yield under mild conditions . This suggests that similar strategies could be employed in the synthesis of 1-tert-butoxybutane.
Molecular Structure Analysis
The molecular structure of 1-tert-butoxybutane is not directly discussed in the provided papers. However, the structure of related tert-butoxy compounds can be inferred. For example, the structure of tri(tert-butoxi)alkalistannates has been characterized, revealing a Sn2O6M2 cage, which is built of two sec-norcubane Sn2M2O units, sharing a M2O2 four-membered ring . This information provides insight into the potential steric and electronic effects that the tert-butoxy group may impart on the butane backbone.
Chemical Reactions Analysis
The reactivity of tert-butoxy compounds can be quite diverse. For example, the hydrolysis of tri-tert-butylaluminum leads to the formation of tert-butyl-substituted alumoxanes . In the context of 1-tert-butoxybutane, one could expect similar reactivity patterns, such as susceptibility to hydrolysis or participation in reactions as a leaving group or as an ether synthesis substrate.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-tert-butoxybutane can be partially deduced from related compounds. For instance, the molar enthalpies of formation and vaporization of t-butoxybutanes have been studied, providing insights into their thermodynamic stability and phase behavior . Additionally, the physicochemical properties of tert-butyl groups in medicinal chemistry have been evaluated, indicating that the incorporation of such groups can affect lipophilicity and metabolic stability . These properties are relevant for understanding the behavior of 1-tert-butoxybutane in various environments.
Scientific Research Applications
Fuel and Biofuel Mixtures : Alaoui et al. (2014) explored the excess enthalpies of mixtures containing 1-butoxybutane in the context of fuels and biofuels. Their work contributes to understanding the thermodynamic properties of fuel mixtures at different temperatures and pressures, which is crucial for efficient fuel design (Alaoui et al., 2014).
Liquid Density of Biofuel Additives : In a study by the same authors in 2011, they provided new density data for 1-butoxybutane (also known as dibutyl ether, DBE) across various temperatures and pressures. This data is significant for biofuel applications, where understanding the physical properties of additives like 1-butoxybutane is essential (Alaoui et al., 2011).
Acidity and Bond Energy Studies : Reed et al. (2002) focused on the formation of a 1-bicyclo[1.1.1]pentyl anion and determined the acidity and C-H bond dissociation energy of 3-tert-butylbicyclo[1.1.1]pentane. This research contributes to the understanding of bond energies and acidity in complex organic molecules (Reed et al., 2002).
Characterization of tert-Butyl-substituted Alumoxanes : Mason et al. (1993) studied the hydrolysis of tri-tert-butylaluminum, leading to the characterization of tert-butyl-substituted alumoxanes. This research is relevant to the field of inorganic chemistry, particularly in the study of metal-organic frameworks and catalysts (Mason et al., 1993).
Spirolactams as Pseudopeptides : Fernandez et al. (2002) synthesized spirolactams as constrained surrogates for certain dipeptides, which are essential in peptide synthesis and drug design. These compounds include 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, highlighting the versatility of tert-butyl groups in organic synthesis (Fernandez et al., 2002).
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]butane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-5-6-7-9-8(2,3)4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNQHLLBFBGKEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00142853 | |
Record name | 1-Tert-butoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00142853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butoxybutane | |
CAS RN |
1000-63-1 | |
Record name | 1-Tert-butoxybutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Tert-butoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00142853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.